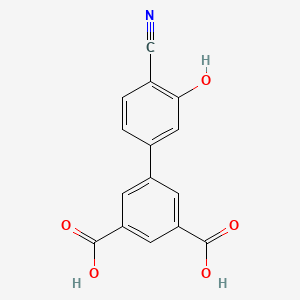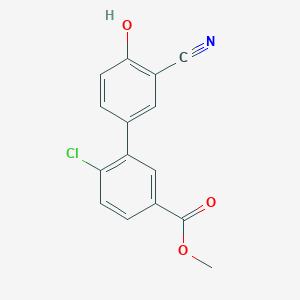
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% (2C4MSPP) is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that has a melting point of 224-225 °C and a boiling point of 370 °C. It is insoluble in water, but soluble in alcohols, ethers, and chloroform. 2C4MSPP has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor of enzymes.
Applications De Recherche Scientifique
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor of enzymes. In addition, it has been used as a reagent in the synthesis of other compounds, such as 2-chloro-4-(3-methylsulfonylaminophenyl)phenol and 2-cyano-4-(3-methylsulfonylaminophenyl)benzoic acid.
Mécanisme D'action
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. In addition, it has been found to act as a catalyst in the synthesis of polymers by promoting the formation of polymeric chains.
Biochemical and Physiological Effects
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% has been found to have no adverse effects on the biochemical or physiological functions of the body. It has been found to be non-toxic and non-irritating, and it does not interact with other compounds in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% in laboratory experiments include its high purity (95%), its low cost, and its ease of synthesis. In addition, it is a non-toxic and non-irritating compound, making it safe to use in laboratory experiments. However, it is insoluble in water, and must be dissolved in a suitable solvent before use.
Orientations Futures
The future directions for the use of 2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% in scientific research include its use as a catalyst in the synthesis of other compounds, such as drugs and polymers. In addition, its use as an inhibitor of enzymes could be explored further, as well as its potential applications in the fields of biochemistry and pharmacology. Additionally, its use in the synthesis of organic compounds could be explored further, as well as its potential applications in the fields of materials science and nanotechnology.
Méthodes De Synthèse
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% is synthesized by reacting 4-methoxy-3-methylsulfonylaminophenol with sodium cyanide in acetonitrile. The reaction is carried out at room temperature for 24 hours, and the product is isolated by filtration. The purity of the product is determined by thin-layer chromatography (TLC) and the yield is typically 95%.
Propriétés
IUPAC Name |
N-[3-(3-cyano-4-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20(18,19)16-13-4-2-3-10(8-13)11-5-6-14(17)12(7-11)9-15/h2-8,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVOPCBWUKIUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684988 |
Source


|
| Record name | N-(3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol | |
CAS RN |
1261901-70-5 |
Source


|
| Record name | N-(3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)


![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)
![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)


![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)
![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)



